2-(4-Methylphenyl)-6-nitro-1,3-benzothiazole
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Overview
Description
2-(4-Methylphenyl)-6-nitro-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a 4-methylphenyl group and a nitro group at the 6th position of the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-6-nitro-1,3-benzothiazole typically involves the reaction of 4-methylphenylamine with 2-chloronitrobenzene in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic aromatic substitution, followed by cyclization to form the benzothiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzothiazoles: Formed by electrophilic substitution reactions.
Scientific Research Applications
2-(4-Methylphenyl)-6-nitro-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-6-nitro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-1,3-benzothiazole: Lacks the nitro group, which may result in different chemical and biological properties.
6-Nitro-1,3-benzothiazole: Lacks the 4-methylphenyl group, which may affect its reactivity and applications.
Uniqueness
2-(4-Methylphenyl)-6-nitro-1,3-benzothiazole is unique due to the presence of both the 4-methylphenyl and nitro groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
53544-69-7 |
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Molecular Formula |
C14H10N2O2S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
2-(4-methylphenyl)-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C14H10N2O2S/c1-9-2-4-10(5-3-9)14-15-12-7-6-11(16(17)18)8-13(12)19-14/h2-8H,1H3 |
InChI Key |
CKLICVRYOYUORL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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